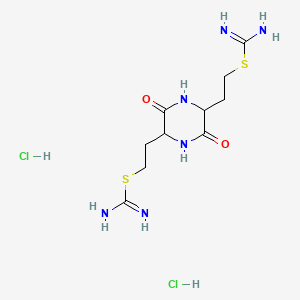

3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride

Description

3,6-Bis-(2-guanylthioethyl)-2,5-diketopiperazine dihydrochloride is a derivative of the 2,5-diketopiperazine (2,5-DKP) scaffold, a six-membered cyclic dipeptide with two ketone groups at positions 2 and 3. The compound features guanylthioethyl substituents at the 3 and 6 positions, which introduce guanidine and thioether functionalities. The dihydrochloride salt form improves solubility and stability, a common strategy for handling reactive or hygroscopic compounds .

Properties

CAS No. |

6965-23-7 |

|---|---|

Molecular Formula |

C10H20Cl2N6O2S2 |

Molecular Weight |

391.3 g/mol |

IUPAC Name |

2-[5-(2-carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethyl carbamimidothioate;dihydrochloride |

InChI |

InChI=1S/C10H18N6O2S2.2ClH/c11-9(12)19-3-1-5-7(17)16-6(8(18)15-5)2-4-20-10(13)14;;/h5-6H,1-4H2,(H3,11,12)(H3,13,14)(H,15,18)(H,16,17);2*1H |

InChI Key |

XDAYOVQBWYUQAT-UHFFFAOYSA-N |

Canonical SMILES |

C(CSC(=N)N)C1C(=O)NC(C(=O)N1)CCSC(=N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperazine ring, introduction of the carbamimidoyl and thioate groups, and subsequent purification to obtain the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-Carbamimidoylsulfanylethyl)-3,6-dioxopiperazin-2-yl]ethylcarbamimidothioate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in 2,5-DKPs

The 2,5-DKP core is highly modifiable, with substituents dictating biological and chemical properties. Below is a comparative analysis of key analogs:

Stability and Reactivity

- The dihydrochloride form of the target compound enhances stability compared to free bases, which are prone to condensation or oxidation (e.g., HTL derivatives form disulfide polymers) .

- Methylthioethyl and phosphonomethyl analogs exhibit greater hydrolytic stability due to reduced electrophilicity compared to guanylthioethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.